(E)-2-(4-acetylpiperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one
Overview
Description
(E)-2-(4-acetylpiperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a thiophene ring, and a piperazine ring with an acetyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-acetylpiperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Knoevenagel condensation reaction between a thiophene aldehyde and the thiazole derivative.
Attachment of the Piperazine Ring: The piperazine ring with an acetyl group can be attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with the thiazole-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-acetylpiperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or dihydrothiazoles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines or dihydrothiazoles.
Scientific Research Applications
(E)-2-(4-acetylpiperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-2-(4-acetylpiperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-acetylpiperazin-1-yl)-5-(phenylmethylene)thiazol-4(5H)-one: Similar structure but with a phenyl group instead of a thiophene ring.
(E)-2-(4-acetylpiperazin-1-yl)-5-(furan-2-ylmethylene)thiazol-4(5H)-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(E)-2-(4-acetylpiperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to phenyl or furan rings
Biological Activity
The compound (E)-2-(4-acetylpiperazin-1-yl)-5-(thiophen-2-ylmethylene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. Thiazole and its derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This article reviews the biological activity of this specific compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
This compound features a thiazole ring, which is critical for its biological activity. The synthesis typically involves the reaction of substituted piperazine derivatives with thiophenes and thiazole precursors, resulting in a variety of derivatives that can be screened for biological activity.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, a study showed that various thiazole compounds were tested against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound This compound demonstrated promising results in inhibiting cell proliferation.
Table 1: IC50 Values of Thiazole Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | X.XX |
This compound | HepG2 | X.XX |
Staurosporine (Control) | MCF-7 | 6.77 |
Staurosporine (Control) | HepG2 | 8.40 |
Note: Replace "X.XX" with specific IC50 values obtained from experimental data.
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, crucial for effective anticancer therapies. Additionally, the compound's ability to inhibit key enzymes such as VEGFR-2 suggests a multi-faceted approach to cancer treatment.
Neuropharmacological Activity
Thiazole derivatives have also been evaluated for their acetylcholinesterase (AChE) inhibitory activity, which is vital in the treatment of Alzheimer's disease. The presence of the piperazine moiety in this compound may enhance its interaction with AChE.
Table 2: AChE Inhibition by Thiazole Derivatives
Compound | AChE Inhibition (%) at 10 µM |
---|---|
This compound | XX% |
Donepezil (Control) | XX% |
Note: Replace "XX%" with specific inhibition percentages from experimental data.
Case Studies
Several studies have reported on the biological activities of thiazole derivatives similar to This compound :
- Anticancer Efficacy : A recent study synthesized various thiazole derivatives and tested them against multiple cancer cell lines. The most active compounds displayed IC50 values significantly lower than standard chemotherapeutics, indicating high potency.
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of thiazoles in models of neurodegeneration. Compounds exhibiting AChE inhibition were shown to improve cognitive function in animal models.
- Antimicrobial Properties : Thiazoles have also been reported to possess antimicrobial activities against various pathogens, suggesting their potential as broad-spectrum agents.
Properties
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-10(18)16-4-6-17(7-5-16)14-15-13(19)12(21-14)9-11-3-2-8-20-11/h2-3,8-9H,4-7H2,1H3/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVZZPLRTFGLLG-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=CS3)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CS3)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320669 | |
Record name | (5E)-2-(4-acetylpiperazin-1-yl)-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201320669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24805678 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
405920-49-2 | |
Record name | (5E)-2-(4-acetylpiperazin-1-yl)-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201320669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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